4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde
Description
Properties
IUPAC Name |
4-(4-chlorophenoxy)-3-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAXEINOFCSUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde is a synthetic organic compound that has gained attention due to its potential biological activities. This compound, characterized by its unique molecular structure, has been investigated for various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 280.67 g/mol
The compound features a chlorophenyl group, a nitro group, and an aldehyde functional group, contributing to its reactivity and potential biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Nucleophilic Substitution : The presence of the nitro and chlorophenyl groups may facilitate interactions with nucleophiles in biological systems.
- Oxidation and Reduction Reactions : The aldehyde group can undergo oxidation to form carboxylic acids, potentially altering its biological properties.
Reported Biological Activities
Research has indicated that compounds with similar structures exhibit various biological activities. The following table summarizes some of these findings:
| Compound | Activity | References |
|---|---|---|
| 4-Chloro-2,2-dimethylpent-4-en-1-ol | Antimicrobial properties | |
| 2,2-Dimethylpentan-1-ol | Neuroprotective effects | |
| 4-Bromo-2,2-dimethylpentan-1-ol | Potential anti-inflammatory activity |
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties similar to those of halogenated compounds. Halogenated alcohols have shown efficacy against various bacterial strains, indicating that the presence of halogens can enhance antimicrobial activity.
Cytotoxicity Studies
Recent cytotoxicity studies have explored the effects of this compound on cancer cell lines. In vitro assays demonstrated that the compound could inhibit the growth of certain cancer cells, suggesting potential applications in oncology .
Study on Antimicrobial Properties
A study conducted on structurally related compounds demonstrated that halogenated derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .
Bioremediation Potential
Research involving Pseudomonas sp. JHN showed that this bacterium could degrade nitrophenolic compounds similar to this compound. The degradation pathway included the formation of less toxic metabolites, indicating potential applications in bioremediation .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde typically involves the reaction of 4-chlorophenol with 3-nitrobenzaldehyde under specific conditions that facilitate the formation of the desired product. The compound is characterized by its melting point (117-119 °C) and has a molecular formula of C13H8ClNO4, indicating the presence of a chlorophenoxy group and a nitro group, which are crucial for its reactivity and biological activity .
Medicinal Chemistry
This compound has been investigated for its potential as an antibacterial agent. Studies have shown that derivatives of nitrobenzaldehydes exhibit significant antibacterial properties against various pathogens. For instance, compounds with similar structures have been synthesized and tested for their efficacy against Xanthomonas oryzae and Pseudomonas syringae, showing promising results that suggest potential applications in developing new antibacterial drugs .
Materials Science
In materials science, this compound can be utilized in the synthesis of polymers or as a precursor for creating novel materials with specific properties. The incorporation of chlorophenoxy and nitro groups can enhance the thermal stability and mechanical properties of polymeric materials. Research into the modification of polymer matrices with such compounds indicates improvements in their performance characteristics .
Agricultural Chemistry
The compound's structure suggests potential applications as a pesticide or herbicide. Compounds with similar functionalities have been explored for their ability to inhibit plant pathogens or pests, making them valuable in agricultural settings. The chlorophenoxy group is known to impart herbicidal activity, which could be leveraged in developing new agrochemicals .
Case Study 1: Antibacterial Activity
A recent study synthesized several derivatives of nitrobenzaldehydes, including those related to this compound, and evaluated their antibacterial activity against Xanthomonas oryzae. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations compared to traditional antibiotics, highlighting their potential as effective antibacterial agents .
Case Study 2: Polymer Modification
Research focusing on the modification of polycarbonate with chlorinated nitro compounds demonstrated enhanced properties such as increased tensile strength and thermal resistance. The study concluded that incorporating this compound into polymer formulations could lead to advanced materials suitable for high-performance applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituent groups on the benzaldehyde core. Below is a comparative analysis of key derivatives:
4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde o-methyloxime
- Structure: Substitutes the 4-chlorophenoxy group with a 4-methylphenoxy group and introduces an o-methyloxime moiety.
- Molecular Formula : C₁₅H₁₄N₂O₄.
- Molecular Weight : 286.28 g/mol.
- The o-methyloxime group enhances steric hindrance, which may reduce solubility in polar solvents compared to the parent aldehyde .
4-Benzyloxybenzaldehyde
- Structure: Features a benzyloxy group (-OCH₂C₆H₅) at the 4-position instead of chlorophenoxy.
- Key Differences :
5,5-Heteroaromatic Compounds with Chlorophenoxy Motifs
- Example: (4-(4-Chlorophenoxy)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide.
- Key Differences: Replaces the benzaldehyde core with a heteroaromatic imidazothiazole ring. The chlorophenoxy group is retained, but the aldehyde is replaced by a carboxamide, shifting biological activity toward Mycobacterium tuberculosis inhibition .
Comparative Data Table
Impact of Substituents on Properties
- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance electrophilicity of the aldehyde group, promoting reactivity in condensation reactions. Increase oxidative stability but may reduce solubility in aqueous media .
- Electron-Donating Groups (e.g., -Me, -OCH₂C₆H₅): Decrease electrophilicity, slowing reaction kinetics. Improve solubility in non-polar solvents .
Preparation Methods
Key Synthetic Strategies
4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde is a nitroaromatic compound featuring a chlorophenoxy substituent and an aldehyde group. Its synthesis revolves around two primary strategies: (1) regioselective nitration of pre-formed phenoxybenzaldehyde derivatives or (2) nucleophilic aromatic substitution (SNAr) to introduce the phenoxy group onto a pre-nitrated benzaldehyde scaffold. Below, we analyze these approaches in detail, supported by data from patents and chemical literature.
Nitration of 4-(4-Chlorophenoxy)benzaldehyde
Reaction Overview
This method involves nitrating 4-(4-chlorophenoxy)benzaldehyde to introduce the nitro group at the meta position relative to the aldehyde. The directing effects of substituents critically influence regioselectivity:
- Aldehyde group : Strongly deactivating and meta-directing.
- Phenoxy group : Activating and ortho/para-directing.
Experimental Protocol (Hypothetical)
- Substrate Preparation : 4-(4-Chlorophenoxy)benzaldehyde is synthesized via Ullmann coupling between 4-chlorophenol and 4-iodobenzaldehyde using CuI/1,10-phenanthroline in DMF at 110°C.
- Nitration :
Challenges
- Regioselectivity : Competing directing effects may yield mixed products (e.g., 2-nitro or 5-nitro isomers).
- Functional Group Sensitivity : Aldehydes can oxidize under harsh nitration conditions.
Nucleophilic Aromatic Substitution (SNAr) on 3-Nitro-4-fluorobenzaldehyde
Reaction Overview
This method leverages the reactivity of electron-deficient aryl fluorides. The nitro group activates the ring, enabling displacement of fluorine by 4-chlorophenol under basic conditions.
Experimental Protocol (Based on Patent WO 93/00323)
- Substrate Synthesis :
- SNAr Reaction :
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base | Cs₂CO₃ > K₂CO₃ | ↑↑ (90% vs. 70%) |
| Solvent | DMF > DMSO | ↑ (85% vs. 75%) |
| Temperature | 80–100°C | ↑↑ |
Alternative Routes
Mitsunobu Reaction for Ether Formation
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Nitration | 50–60 | 85–90 | Moderate | Low |
| SNAr | 80–90 | 95–99 | High | Medium |
| Mitsunobu | 60–65 | 90–92 | Low | High |
Key Findings :
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic routes for 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde?
The synthesis typically involves multi-step reactions:
Phenolic coupling : Introduce the 4-chlorophenoxy group via nucleophilic aromatic substitution using 4-chlorophenol and a nitro-substituted benzaldehyde precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
Nitration : Position-specific nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration.
Oxidation : Convert a benzyl alcohol intermediate to the aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane .
Key considerations: Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF for coupling, DCM for oxidation) to enhance yield (typically 60–75%) .
Q. What analytical techniques are critical for characterizing this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding). Use SHELX programs (SHELXL for refinement) to process diffraction data .
- NMR spectroscopy : ¹H/¹³C NMR to identify aldehyde proton (δ 9.8–10.2 ppm) and nitro group effects on aromatic protons.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- FT-IR : Detect characteristic stretches (C=O at ~1700 cm⁻¹, NO₂ at ~1520 cm⁻¹) .
Q. How does the nitro group influence the compound’s reactivity?
The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Key reactions:
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering biological activity .
- Nucleophilic attack : The aldehyde undergoes condensation with amines/hydrazines to form Schiff bases or hydrazones, useful in drug design .
Methodological note: Monitor pH and solvent polarity (e.g., ethanol for hydrazone formation) to control reaction kinetics .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
Compare functional group modifications using data from structurally similar compounds:
| Compound | Key Features | Bioactivity Insights | Reference |
|---|---|---|---|
| Target compound | Nitro, chlorophenoxy, aldehyde | Potential pesticide/antimicrobial | |
| Carbaryl | Carbamate | Insecticidal via AChE inhibition | |
| Chlorpyrifos | Organophosphate, chlorophenyl | Neurotoxic via acetylcholinesterase |
Methodology: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes (e.g., acetylcholinesterase) and validate via enzyme inhibition assays .
Q. What strategies address contradictions in reported biological activity data?
- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify non-linear effects.
- Mechanistic studies : Use fluorescence quenching or isothermal titration calorimetry (ITC) to assess direct target binding vs. off-target effects .
- Control for hydrolysis : Stabilize the aldehyde group with co-solvents (e.g., DMSO) to prevent degradation during bioassays .
Q. How can crystallographic data improve experimental design?
SC-XRD reveals packing motifs (e.g., π-π stacking of aromatic rings) that influence solubility and stability. For example:
Q. What advanced methods assess environmental or metabolic degradation?
- LC-MS/MS : Track degradation products in simulated environmental conditions (pH 7.4 buffer, UV light exposure).
- Microsomal assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify oxidative metabolites .
- Computational modeling : Apply QSAR models to predict ecotoxicity using software like EPI Suite .
Q. How should researchers handle safety concerns during synthesis?
- Toxic byproducts : Monitor for chlorinated intermediates (e.g., 4-chlorophenol) via GC-MS and use scavengers (e.g., urea for HNO₃ reactions).
- Personal protective equipment (PPE) : Wear nitrile gloves and respirators due to skin sensitization risks .
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
